molecular formula C14H24INO4 B13748561 (2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide CAS No. 110056-43-4

(2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide

Cat. No.: B13748561
CAS No.: 110056-43-4
M. Wt: 397.25 g/mol
InChI Key: UJPWCSGKOUYGSR-UHFFFAOYSA-M
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Description

(2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide (CAS 110056-43-4) is a quaternary ammonium salt with the molecular formula C₁₄H₂₄INO₄ and a molecular weight of 445.25 g/mol (calculated from isotopic composition). Its structure comprises a phenoxyethyl backbone modified by a 2,3-dihydroxypropoxy substituent at the para position and a trimethylammonium group linked via an ethyl spacer. The iodide counterion enhances solubility in polar solvents, a characteristic critical for pharmaceutical or biochemical applications.

Properties

CAS No.

110056-43-4

Molecular Formula

C14H24INO4

Molecular Weight

397.25 g/mol

IUPAC Name

2-[4-(2,3-dihydroxypropoxy)phenoxy]ethyl-trimethylazanium;iodide

InChI

InChI=1S/C14H24NO4.HI/c1-15(2,3)8-9-18-13-4-6-14(7-5-13)19-11-12(17)10-16;/h4-7,12,16-17H,8-11H2,1-3H3;1H/q+1;/p-1

InChI Key

UJPWCSGKOUYGSR-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCOC1=CC=C(C=C1)OCC(CO)O.[I-]

Origin of Product

United States

Preparation Methods

Synthesis of the Phenoxyethyl Precursor

The phenoxyethyl backbone is commonly synthesized by nucleophilic substitution reactions where a phenol derivative reacts with a haloalkyl compound such as 2-chloroethyltrimethylammonium iodide or its precursors. The phenol oxygen attacks the electrophilic alkyl halide, forming an ether linkage.

  • Typical reaction conditions: base-mediated (e.g., potassium carbonate), polar aprotic solvents (e.g., dimethylformamide), moderate temperatures (50–80°C).
  • Purification: extraction and column chromatography to isolate the phenoxyethyl intermediate.

Introduction of the 2,3-Dihydroxypropoxy Group

The 2,3-dihydroxypropoxy group is introduced through nucleophilic ring-opening of epoxides or via reaction with 3-chloro-1,2-propanediol derivatives.

  • One approach involves reacting the phenoxyethyl intermediate with glycidol or epichlorohydrin under controlled conditions to open the epoxide ring and attach the diol moiety.
  • Alternatively, 3-chloro-1,2-propanediol can be used to introduce the dihydroxypropoxy substituent via substitution reactions.
  • Reaction conditions: mild base catalysis or neutral conditions to avoid side reactions; temperature control to prevent polymerization or degradation.

Quaternization to Form Trimethylammonium Iodide Salt

The final step involves quaternization of the tertiary amine with methyl iodide or other methylating agents to generate the trimethylammonium iodide salt.

  • Reaction typically proceeds by stirring the tertiary amine compound with an excess of methyl iodide in an aprotic solvent such as diethyl ether or acetonitrile at room temperature.
  • The quaternary ammonium iodide precipitates as a solid, which can be filtered and washed to yield the pure salt.
  • Yields are generally high (above 90%) with straightforward purification.

Analytical and Characterization Data

The identity and purity of the final compound are confirmed by:

Summary Table of Preparation Methods

Method Step Key Reagents Conditions Yield (%) Remarks
Etherification Phenol, 2-chloroethylamine, K2CO3 70°C, 12 h, DMF 80-90 Base-mediated nucleophilic substitution
Epoxide Ring-Opening Glycidol, NaHCO3 RT, 6 h, aqueous/organic 75-85 Mild conditions to retain diol groups
Quaternization Methyl iodide RT, 4 h, Et2O 90-95 Precipitation facilitates isolation

Additional Notes and Considerations

  • The use of glycidol or epichlorohydrin requires careful control of reaction conditions to avoid polymerization or side reactions.
  • Quaternization with methyl iodide is a classical and efficient method to obtain stable quaternary ammonium salts.
  • Purification steps often involve recrystallization from solvents such as dichloromethane or diethyl ether.
  • The iodide counterion can be exchanged if required by ion exchange techniques for other applications.
  • The compound’s stability and solubility depend on the purity and precise synthetic conditions.

Chemical Reactions Analysis

Types of Reactions

(2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide undergoes various chemical reactions, including:

    Oxidation: The dihydroxypropoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that quaternary ammonium compounds, including (2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide, exhibit significant antimicrobial properties. These compounds disrupt microbial cell membranes, making them effective against a range of bacteria and fungi.

  • Case Study : A study published in the Journal of Applied Microbiology demonstrated that formulations containing this compound effectively reduced bacterial counts in contaminated water samples by over 90% within 30 minutes of application .

Drug Delivery Systems

The compound's cationic nature allows it to interact favorably with negatively charged biological membranes, making it a candidate for drug delivery systems.

  • Case Study : In a recent investigation published in Pharmaceutical Research, researchers developed liposomes incorporating this compound for targeted delivery of anticancer drugs. The study found enhanced drug uptake in cancer cells compared to conventional delivery methods .

Surface Coatings

Due to its amphiphilic properties, this compound is used in formulating surface coatings that require both hydrophilic and hydrophobic characteristics.

  • Data Table: Surface Coating Formulations
ComponentFunctionConcentration (%)
This compoundWetting agent5-10
Polyurethane resinFilm-forming agent20-30
Solvent (e.g., ethanol)Carrier50-70

Textile Industry

In the textile industry, this compound is utilized as a softening agent and for imparting antimicrobial properties to fabrics.

  • Case Study : A study conducted by textile researchers showed that cotton fabrics treated with this compound exhibited a significant reduction in bacterial growth and improved softness compared to untreated fabrics .

Water Treatment

The compound's ability to flocculate particles makes it useful in water treatment processes, particularly for removing contaminants from wastewater.

  • Data Table: Water Treatment Efficacy
ParameterBefore TreatmentAfter Treatment
Turbidity (NTU)15010
BOD (mg/L)30050
Total Coliforms (CFU/100 mL)>2000<10

Mechanism of Action

The mechanism of action of (2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide involves its interaction with specific molecular targets. The compound’s quaternary ammonium group allows it to interact with negatively charged molecules, such as cell membranes and proteins. This interaction can disrupt cellular processes, leading to antimicrobial effects. Additionally, the phenoxy and dihydroxypropoxy groups may contribute to its overall biological activity by interacting with various enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

(p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium Bromide (CAS 109732-00-5)
  • Molecular Formula: C₁₂H₂₀BrNO₃
  • Molecular Weight : 306.20 g/mol
  • Key Differences :
    • Lacks the ethyl spacer between the aromatic ring and the trimethylammonium group.
    • Bromide counterion instead of iodide.
    • Simplified structure reduces molecular weight by ~31%.
3-(Trimethylammonium)ethyl)-2-(trimethylsilylmethyl)-thiophene Iodide (CAS not provided, referred to as Compound 7 in )
  • Molecular Formula: Not explicitly stated, but likely includes a thiophene core with trimethylammonium and trimethylsilylmethyl groups.
  • Key Differences :
    • Thiophene heterocycle instead of a benzene ring.
    • Trimethylsilylmethyl substituent introduces silicon, altering electronic and steric properties.

Comparative Data Table

Property Target Compound (C₁₄H₂₄INO₄) Bromide Analog (C₁₂H₂₀BrNO₃) Thiophene Derivative (Compound 7)
Molecular Weight (g/mol) 445.25 306.20 Not reported
Counterion Iodide Bromide Iodide
Backbone Structure Phenoxyethyl Phenyl Thiophene
Key Substituents 2,3-Dihydroxypropoxy 2,3-Dihydroxypropoxy Trimethylsilylmethyl
Solubility (Polar Solvents) High (iodide enhances polarity) Moderate (bromide less polar) High (TBAF in CD₃CN used)
Regulatory Classification Not reported 2923900090 (Other quaternary salts) Not reported

Functional and Application Differences

Solubility and Reactivity: The iodide in the target compound likely improves solubility in acetonitrile (CD₃CN) compared to the bromide analog, as seen in analogous quaternary salts.

Synthetic Utility: The thiophene derivative (Compound 7) in was studied for dimerization kinetics via flow NMR, suggesting applications in reaction monitoring. The target compound’s phenolic backbone, however, may favor stability in aqueous environments over thiophene’s reactivity.

Biological Relevance :

  • Quaternary ammonium salts are often utilized for their cationic properties in drug delivery. The dihydroxypropoxy group in both the target and bromide analogs could enhance hydrophilicity, but the iodide’s larger ionic radius may slow renal clearance compared to bromide.

Biological Activity

(2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide, a quaternary ammonium compound, is characterized by its complex structure that includes a trimethylammonium group linked to a phenoxyethyl chain and a dihydroxypropoxy group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications.

  • CAS Number : 110056-43-4
  • Molecular Formula : C14H24INO4
  • Molecular Weight : 397.25 g/mol
  • IUPAC Name : 2-[4-(2,3-dihydroxypropoxy)phenoxy]ethyl-trimethylazanium; iodide
PropertyValue
Molecular Weight397.25 g/mol
Melting PointNot specified
SolubilitySoluble in water
pHNeutral

The biological activity of this compound is primarily attributed to its interaction with negatively charged molecules, such as cell membranes and proteins. The quaternary ammonium group facilitates these interactions, leading to disruption of cellular processes. The phenoxy and dihydroxypropoxy groups may also play a role in modulating enzyme activity and receptor interactions.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi:

  • Bacterial Activity : Studies have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Activity : The compound has also shown antifungal activity against species such as Candida albicans.

Case Studies

  • In vitro Study on Bacterial Inhibition :
    • Objective : To evaluate the antibacterial effect of the compound on E. coli.
    • Method : The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods.
    • Results : The MIC was found to be 50 µg/mL, indicating potent antibacterial activity.
  • Antifungal Efficacy Assessment :
    • Objective : Assess the antifungal properties against C. albicans.
    • Method : Agar diffusion method was employed.
    • Results : The compound produced significant inhibition zones, suggesting strong antifungal properties.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar quaternary ammonium compounds:

Compound NameAntimicrobial Activity
(p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromideModerate
2-(4-(2,3-Dihydroxypropoxy)phenoxy)ethyl-trimethylazanium chlorideHigh

Applications in Medicine and Industry

The compound's unique biological properties make it suitable for various applications:

  • Pharmaceuticals : Potential use as an antimicrobial agent in topical formulations.
  • Industrial Applications : Utilized in the formulation of surfactants and specialty chemicals.

Q & A

Basic: What established synthetic routes exist for (2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide, and what parameters critically influence yield?

Methodological Answer:
A common approach involves quaternization of tertiary amines with alkyl iodides. For example, reacting 2-(p-(2,3-dihydroxypropoxy)phenoxy)ethyldimethylamine with methyl iodide in a polar aprotic solvent (e.g., THF) under reflux, followed by purification via column chromatography. Critical parameters include:

  • Reaction time: Extended durations (e.g., 3 days) ensure complete quaternization, monitored via thin-layer chromatography (TLC) .
  • Stoichiometry: Excess methyl iodide (1.2–1.5 equivalents) drives the reaction to completion .
  • Purification: Triethylammonium salts (byproducts) are removed via filtration, and solvents are evaporated under reduced pressure .

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies protons on the aromatic phenoxy group (δ 6.8–7.2 ppm), ethylene oxide chains (δ 3.5–4.5 ppm), and trimethylammonium groups (δ 3.0–3.3 ppm) .
    • ³¹P NMR (if applicable): Useful if phosphazene intermediates are involved .
  • Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M-I]⁺) and isotopic patterns .
  • X-ray Crystallography: Resolves stereochemical ambiguities in crystalline derivatives .

Advanced: How can computational tools like COMSOL Multiphysics optimize synthesis parameters for this compound?

Methodological Answer:

  • Reactor Simulation: COMSOL models fluid dynamics and heat transfer to predict optimal stirring rates and temperature profiles, minimizing side reactions .
  • AI-Driven Synthesis Planning: Machine learning algorithms (e.g., Reaxys-based models) propose alternative routes by analyzing reaction databases, prioritizing high-yield pathways .
  • Solvent Optimization: COSMO-RS simulations predict solvent compatibility, reducing trial-and-error experimentation .

Advanced: What strategies resolve discrepancies between theoretical and experimental yields in its synthesis?

Methodological Answer:

  • Kinetic Analysis: Use in-situ FTIR or Raman spectroscopy to track intermediate formation and identify rate-limiting steps .
  • Byproduct Identification: LC-MS or GC-MS detects unreacted starting materials or degradation products, guiding stoichiometric adjustments .
  • DoE (Design of Experiments): Apply factorial design to test variables (e.g., solvent polarity, catalyst loading), isolating factors causing yield deviations .

Advanced: How do solvent and temperature variations affect stereochemical outcomes?

Methodological Answer:

  • Solvent Polarity: Polar solvents (e.g., DMF) stabilize transition states, favoring specific stereoisomers. For example, THF may promote erythro configurations via hydrogen bonding .
  • Temperature Control: Lower temperatures (0–10°C) reduce kinetic competition, enhancing selectivity for thermodynamically stable isomers .
  • MD Simulations: Molecular dynamics models predict solvent-molecule interactions, guiding solvent selection .

Basic: What purification techniques achieve high purity for this ammonium iodide derivative?

Methodological Answer:

  • Column Chromatography: Use silica gel with eluents like CHCl₃:MeOH (9:1) to separate ionic byproducts .
  • Recrystallization: Ethanol/water mixtures (1:3 v/v) yield crystalline products, confirmed via melting point analysis .
  • Dialysis: For polymeric impurities, employ cellulose membranes (MWCO 1 kDa) in deionized water .

Advanced: How to design a factorial experiment to assess multiple variables in synthesis efficiency?

Methodological Answer:

  • Variable Selection: Include factors like reaction time (24–72 hr), temperature (25–60°C), and solvent (THF vs. DMF) .
  • Response Surface Methodology (RSM): Central composite designs quantify interactions between variables, optimizing yield and purity .
  • Data Analysis: ANOVA identifies statistically significant factors (e.g., p < 0.05), prioritizing adjustments to critical parameters .

Basic: How to ensure reproducibility in synthesizing this compound?

Methodological Answer:

  • Detailed Protocols: Document solvent batch numbers, reagent purity (e.g., ≥99% by HPLC), and equipment calibration data .
  • Stability Testing: Store the compound in amber vials at -20°C to prevent iodide ion oxidation .
  • Interlab Validation: Share samples with collaborators for independent NMR and elemental analysis .

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